2-(2,5-dioxopyrrolidin-1-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide
Description
The compound is an acetamide derivative featuring a 2,5-dioxopyrrolidinyl moiety and a 4-phenyloxan-4-ylmethyl substituent. The dioxopyrrolidinyl group is a cyclic imide known for its role in enhancing metabolic stability and binding affinity in drug design .
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c21-15(12-20-16(22)6-7-17(20)23)19-13-18(8-10-24-11-9-18)14-4-2-1-3-5-14/h1-5H,6-13H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNFWMQCKLLMSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC2(CCOCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring is synthesized through a cyclization reaction involving a suitable amine and a diacid derivative under controlled conditions.
Attachment of the Oxane Ring: The oxane ring is introduced via a nucleophilic substitution reaction, where the pyrrolidinone derivative reacts with an oxane-containing reagent.
Final Coupling: The final step involves coupling the intermediate with an acetamide derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dioxopyrrolidin-1-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen atoms.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-(2,5-dioxopyrrolidin-1-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(a) Structural Analogues in
The compounds listed in (e.g., entries m, n, o) share an acetamide backbone but differ in substituents:
- Phenoxyacetamido groups: These analogues incorporate 2,6-dimethylphenoxy moieties, which may enhance π-π stacking interactions compared to the phenyloxane group in the target compound.
(b) Functional Analogues in
Goxalapladib (CAS-412950-27-7) is a structurally complex acetamide derivative with a naphthyridine core and trifluoromethyl biphenyl groups. Key differences include:
Goxalapladib’s design prioritizes lipophilic aromatic groups for membrane penetration and fluorine atoms for metabolic resistance, whereas the target compound’s oxane ring may favor solubility or conformational rigidity.
Biological Activity
2-(2,5-Dioxopyrrolidin-1-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide is a synthetic organic compound that has garnered interest due to its potential biological activities. This compound features a pyrrolidinone core and an aromatic oxane substituent, which may influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₈N₂O₃, with a molecular weight of approximately 342.39 g/mol. The compound's structure includes:
- A pyrrolidinone ring with two carbonyl groups (dioxo) at positions 2 and 5.
- An oxane ring substituted with a phenyl group.
This unique structure may facilitate interactions with various biological molecules.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes, requiring careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are employed to assess product purity.
Biological Activity
Research indicates that compounds similar in structure to this compound exhibit diverse biological activities, including:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, potentially modulating their activity. Similar compounds have shown inhibitory effects on various biological pathways, suggesting potential applications in drug development.
- Antitumor Activity : Preliminary studies indicate that derivatives of pyrrolidinone may possess antitumor properties, making them candidates for further investigation in cancer therapy.
- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective capabilities, potentially offering therapeutic options for neurodegenerative diseases.
Case Studies and Research Findings
Numerous studies have explored the biological activity of related compounds:
Case Study 1: Enzyme Interaction
A study investigating the interaction of pyrrolidinone derivatives with specific enzymes demonstrated that these compounds could inhibit enzyme activity through competitive inhibition mechanisms. This suggests that this compound might similarly affect enzyme pathways critical for various diseases.
Case Study 2: Antitumor Screening
In vitro assays conducted on pyrrolidinone derivatives showed significant cytotoxic effects against cancer cell lines, indicating that structural modifications could enhance their antitumor efficacy. The results highlighted the importance of further testing to evaluate the therapeutic potential of this compound.
Case Study 3: Neuroprotection
Research on neuroprotective properties revealed that certain pyrrolidinone derivatives could reduce oxidative stress in neuronal cells. This finding supports the hypothesis that this compound may offer protective effects against neurodegeneration.
Summary of Biological Activities
| Activity Type | Description | Supporting Studies |
|---|---|---|
| Enzyme Inhibition | Potential to inhibit specific enzymes | Studies on related pyrrolidinones |
| Antitumor Activity | Cytotoxic effects against cancer cell lines | In vitro assays on pyrrolidinone derivatives |
| Neuroprotective Effects | Reduction of oxidative stress in neuronal cells | Research on neuroprotective properties of similar compounds |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
